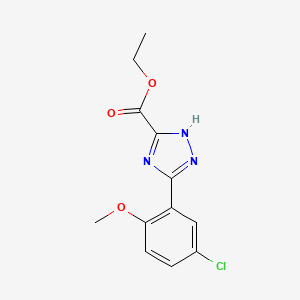
Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 5-chloro-2-methoxybenzoyl chloride with ethyl 1H-1,2,4-triazole-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Biological Research: The compound is used in studies involving cell viability assays, molecular docking, and enzyme inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-(5-Chloro-2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives such as:
2-Chloro-5-methoxyphenyl boronic acid: This compound shares a similar chloro and methoxy substitution pattern but differs in its boronic acid functionality.
N-(5-Chloro-2-hydroxy-phenyl)-acetamide: This compound has a similar chloro and hydroxy substitution pattern but differs in its acetamide functionality.
The uniqueness of this compound lies in its triazole core and ester functionality, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H12ClN3O3 |
|---|---|
Molekulargewicht |
281.69 g/mol |
IUPAC-Name |
ethyl 3-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C12H12ClN3O3/c1-3-19-12(17)11-14-10(15-16-11)8-6-7(13)4-5-9(8)18-2/h4-6H,3H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
SYGVZNAGPCPFOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC(=NN1)C2=C(C=CC(=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-2-(Boc-amino)-3,3-dicyclopropyl-N-[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]propanamide](/img/structure/B13681181.png)
![5-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681187.png)



![(S)-1-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-propanediol](/img/structure/B13681200.png)
![(6-Bromobenzo[c]isoxazol-3-yl)methanol](/img/structure/B13681201.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate hydrochloride](/img/structure/B13681215.png)

![Ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13681221.png)
![5-Chloro-8-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681234.png)
![7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13681236.png)

